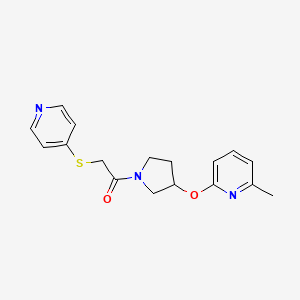

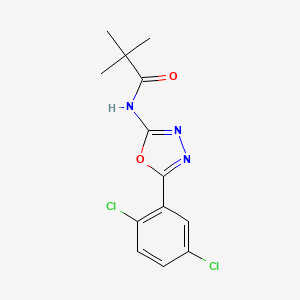

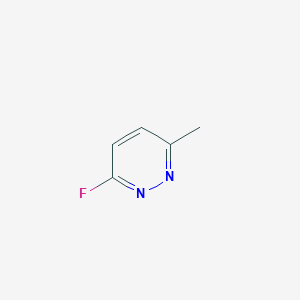

![molecular formula C17H17ClN2O B3012428 2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole CAS No. 370853-93-3](/img/structure/B3012428.png)

2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The presence of a chlorophenoxy moiety and a propyl group in the structure of this compound suggests potential for unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves starting with a precursor molecule and performing a series of chemical reactions to introduce various functional groups. For instance, a study described the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which was used as a starting compound . The synthesis involved the formation of thiosemicarbazides, oxadiazole-thiones, and triazole-thiones, followed by aminomethylation to produce Mannich bases. These reactions were characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various analytical techniques. For example, the molecular structure, vibrational wavenumbers, and geometrical parameters of a similar compound, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, were determined using single-crystal X-ray diffraction and computed using Hartree-Fock (HF) and density functional theory (DFT) methods . The stability and charge delocalization within the molecule were analyzed using natural bond orbital (NBO) analysis, and the charge transfer within the molecule was determined by HOMO and LUMO analysis .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which can be influenced by the substituents on the benzimidazole ring. For instance, the oxidation of 1-methylbenzimidazole (MBI) derivatives with m-chloroperoxybenzoic acid led to the formation of hydroxylated and oxo-MBIs, depending on the pKa of the starting MBI . The structures of the products were identified, providing insight into the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be significantly affected by their molecular structure. Restricted rotation around the methylene bridge in certain benzimidazole derivatives has been evidenced by NMR, X-ray, and DFT studies . The presence of substituents on the phenyl group connected to the triazole ring can prevent free rotation, which is an important consideration in the design of molecules with desired physical properties . The importance of low-energy rotational conformers was also highlighted, as they can influence the biological activity and interactions of these compounds .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

The study by Campos et al. (2015) elaborates on the use of polymeric and solid lipid nanoparticles for sustained release of carbendazim and tebuconazole, substances chemically related to benzimidazole derivatives, in agriculture. These nanoparticles offer benefits like modified release profiles, reduced environmental and human toxicity, and improved efficiency in the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

Antioxidant and Antimicrobial Evaluation

Zhou et al. (2013) synthesized and evaluated a series of 2-arylbenzimidazole derivatives for their potential as antioxidants and antimicrobial agents. Notably, compounds with a hydroxyl group at the 5-position of the benzimidazole ring showed comparable or superior antioxidant activity to standard antioxidants. Additionally, these compounds exhibited moderate to good inhibitory activity against Staphylococcus aureus at noncytotoxic concentrations (Zhou et al., 2013).

Ferroelectricity and Antiferroelectricity

Horiuchi et al. (2012) demonstrated the above-room-temperature ferroelectricity and antiferroelectricity in benzimidazoles, highlighting their potential in lead- and rare-metal-free ferroelectric devices. This study showcases the electrical switchability of these compounds through proton tautomerization, offering a new avenue for material science research (Horiuchi et al., 2012).

Restricted Rotation Studies

Karayel et al. (2019) focused on the restricted rotation around the methylene bridge in some benzimidazole derivatives, revealing insights into their structural behavior and potential implications for their biochemical activities (Karayel et al., 2019).

Synthesis and Biological Activities

Taha et al. (2014) reported on the synthesis of novel 4-methylbenzimidazole derivatives and their evaluation for antiglycation and antioxidant activities. Some derivatives showed excellent activities, surpassing standard drugs, and were found to be nontoxic to THP-1 cells, indicating their potential for therapeutic applications (Taha et al., 2014).

Lipase and α-Glucosidase Inhibition

Bekircan et al. (2015) synthesized compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition, showcasing their potential in therapeutic applications (Bekircan et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole are cancer cell lines such as A549, A498, HeLa, A375, and HepG2 . These cell lines are often used in research as models for studying the effects of potential anticancer compounds .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . This is achieved through the disruption of normal cellular processes, leading to the death of the cancer cells . The exact molecular interactions between the compound and its targets are still under investigation.

Biochemical Pathways

It is known that benzimidazole derivatives can interfere with a variety of cellular processes, including dna replication, rna transcription, protein synthesis, and cell division . This can lead to the disruption of cancer cell growth and proliferation .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability

Result of Action

The compound exhibits potent antiproliferative activity against various cancer cell lines . It has been found to be less toxic to normal human cells than the positive control compound methotrexate . Additionally, some derivatives of the compound have shown significant activity against Candida, a type of fungus .

Eigenschaften

IUPAC Name |

2-[(4-chlorophenoxy)methyl]-1-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)12-21-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDSMPXOUBPOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

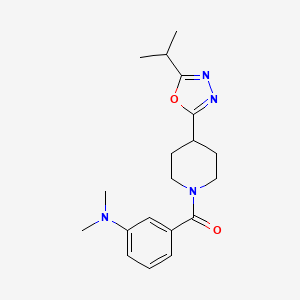

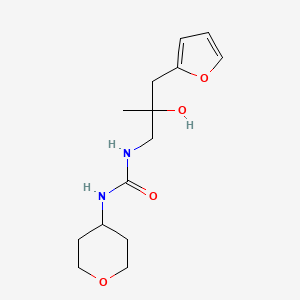

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)

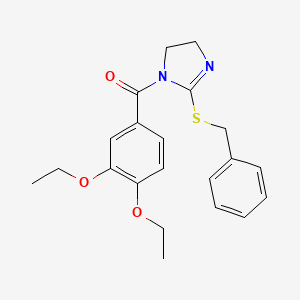

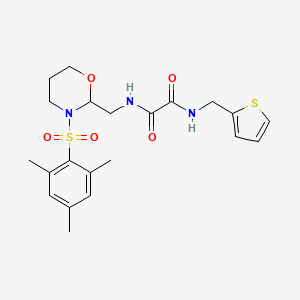

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

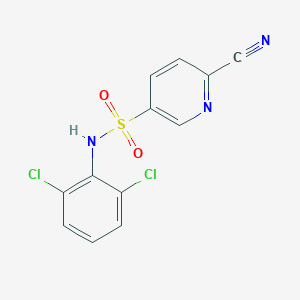

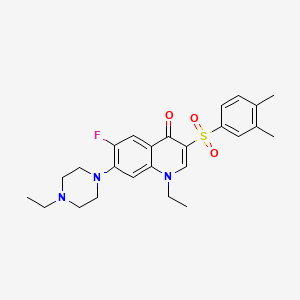

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)